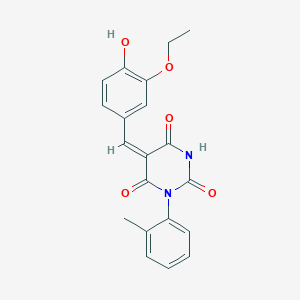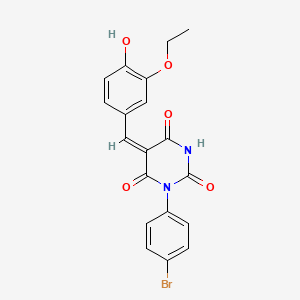![molecular formula C23H16BrN3O6 B5916794 3-{[2-[(4-bromobenzoyl)amino]-3-(4-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5916794.png)
3-{[2-[(4-bromobenzoyl)amino]-3-(4-nitrophenyl)acryloyl]amino}benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[2-[(4-bromobenzoyl)amino]-3-(4-nitrophenyl)acryloyl]amino}benzoic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BBAA and has a molecular weight of 581.45 g/mol. BBAA is a derivative of benzoic acid and has been synthesized using various methods.
科学研究应用
BBAA has been extensively studied for its potential applications in scientific research. It has been found to have anti-inflammatory, antioxidant, and anticancer properties. BBAA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that play a role in inflammation. BBAA has also been found to have antioxidant properties, which can help protect cells from oxidative stress. In addition, BBAA has been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy.
作用机制
BBAA exerts its effects through various mechanisms. It has been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins that play a role in inflammation. BBAA has also been found to inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. In addition, BBAA has been shown to have antioxidant properties, which can help protect cells from oxidative stress.
Biochemical and Physiological Effects:
BBAA has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of COX-2, which can help reduce inflammation. BBAA has also been found to have antioxidant properties, which can help protect cells from oxidative stress. In addition, BBAA has been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy.
实验室实验的优点和局限性
BBAA has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. BBAA has also been extensively studied, and its properties are well-known. However, there are also some limitations to using BBAA in lab experiments. It is a relatively new compound, and its full range of effects is not yet known. In addition, BBAA may have some side effects that have not yet been identified.
未来方向
There are several future directions for research on BBAA. One area of research could focus on the development of new synthesis methods for BBAA. Another area of research could focus on the identification of new biochemical and physiological effects of BBAA. In addition, future research could explore the potential of BBAA as a therapeutic agent for various diseases, including cancer. Overall, BBAA has great potential for scientific research, and further studies are needed to fully understand its properties and potential applications.
合成方法
BBAA can be synthesized using different methods. One of the most commonly used methods is the reaction between 4-bromobenzoyl chloride and 3-amino-4-nitrobenzoic acid in the presence of triethylamine. The resulting product is then treated with acryloyl chloride to obtain BBAA. Another method involves the reaction between 4-bromobenzoyl chloride and 3-amino-4-nitrobenzoic acid in the presence of potassium carbonate, followed by the reaction with acryloyl chloride.
属性
IUPAC Name |
3-[[(E)-2-[(4-bromobenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrN3O6/c24-17-8-6-15(7-9-17)21(28)26-20(12-14-4-10-19(11-5-14)27(32)33)22(29)25-18-3-1-2-16(13-18)23(30)31/h1-13H,(H,25,29)(H,26,28)(H,30,31)/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRFLQJGTSGPNQ-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=C(C=C3)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)NC(=O)/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/NC(=O)C3=CC=C(C=C3)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrN3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2E)-2-[(4-Bromophenyl)formamido]-3-(4-nitrophenyl)prop-2-enamido]benzoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methoxy-4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl acetate](/img/structure/B5916712.png)
![N'-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5916719.png)
![2-(2-bromo-4-chlorophenoxy)-N'-[1-(4-methoxy-3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B5916722.png)
![N'-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5916730.png)
![N'-(3-bromo-4-methoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5916736.png)
![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-chlorophenyl)vinyl]-2-furamide](/img/structure/B5916744.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5916752.png)
![N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-2-furamide](/img/structure/B5916765.png)
![N-(3-{N-[(4-bromophenyl)sulfonyl]ethanehydrazonoyl}phenyl)cyclopropanecarboxamide](/img/structure/B5916771.png)
![N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide](/img/structure/B5916775.png)
![4-bromo-N'-[phenyl(3-pyridinyl)methylene]benzenesulfonohydrazide](/img/structure/B5916779.png)
![ethyl 4-({3-(1,3-benzodioxol-5-yl)-2-[(2-chlorobenzoyl)amino]acryloyl}amino)benzoate](/img/structure/B5916795.png)

